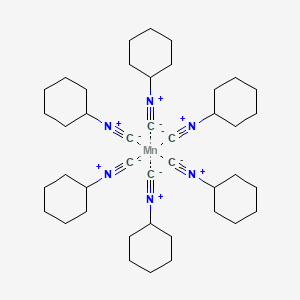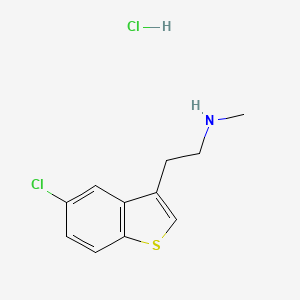
5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. The Paal–Knorr reaction, for example, is known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Analyse Des Réactions Chimiques
5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide, sulfur, and α-cyano esters . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Gewald reaction produces aminothiophene derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They are also used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes . Additionally, thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry .
Mécanisme D'action
The mechanism of action of 5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to act as voltage-gated sodium channel blockers, which can affect the transmission of nerve impulses . This property makes them useful in the development of anesthetics and other therapeutic agents.
Comparaison Avec Des Composés Similaires
5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride can be compared with other thiophene derivatives such as 5-Chloro-3-methylbenzo(b)thiophene and 5-Methylbenzo(b)thiophene . These compounds share similar chemical structures but differ in their specific substituents and properties. The unique combination of chlorine and ethylamine groups in this compound contributes to its distinct biological activities and research applications.
Propriétés
Numéro CAS |
23799-83-9 |
|---|---|
Formule moléculaire |
C11H13Cl2NS |
Poids moléculaire |
262.2 g/mol |
Nom IUPAC |
2-(5-chloro-1-benzothiophen-3-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C11H12ClNS.ClH/c1-13-5-4-8-7-14-11-3-2-9(12)6-10(8)11;/h2-3,6-7,13H,4-5H2,1H3;1H |
Clé InChI |
YTCSHTNTWGMINF-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CSC2=C1C=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


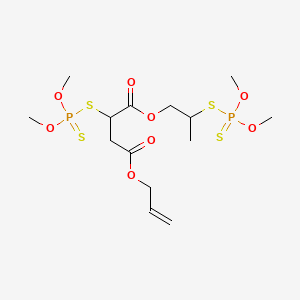

![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)

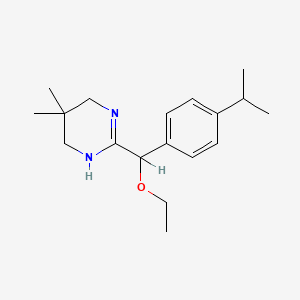

![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)
![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)


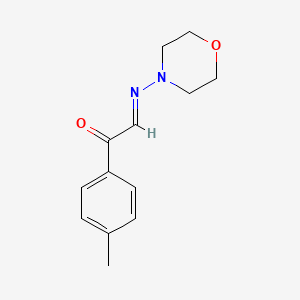

![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
